![molecular formula C29H21NO B14199315 {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol CAS No. 840531-08-0](/img/structure/B14199315.png)
{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol is a complex organic compound characterized by the presence of a phenyl group, a pyrene moiety, and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol typically involves multi-step organic reactions. One common method includes the coupling of a pyrene derivative with a phenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties. It can be used in imaging studies to track biological processes at the molecular level. Additionally, its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties for specific applications .
Mécanisme D'action
The mechanism of action of {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol involves its interaction with molecular targets through various pathways. The compound’s amino group can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol include:
- {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol
- {2-[(4-Chlorophenyl)amino]phenyl}methanol
- {2-[(2,6-Dichlorophenyl)amino]benzenemethanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the pyrene moiety. This structural feature imparts unique photophysical properties, such as strong fluorescence, which are not present in the other compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features enable a wide range of chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and materials science.
Propriétés
Numéro CAS |
840531-08-0 |
|---|---|
Formule moléculaire |
C29H21NO |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
[3-(N-pyren-1-ylanilino)phenyl]methanol |
InChI |
InChI=1S/C29H21NO/c31-19-20-6-4-11-25(18-20)30(24-9-2-1-3-10-24)27-17-15-23-13-12-21-7-5-8-22-14-16-26(27)29(23)28(21)22/h1-18,31H,19H2 |
Clé InChI |
MXVVYGDNGWBRHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC(=C6)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
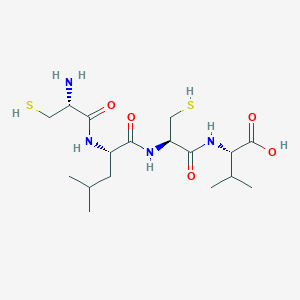
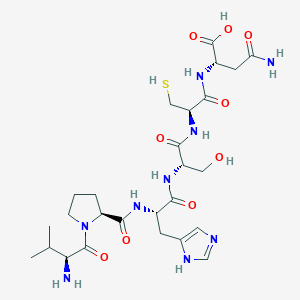
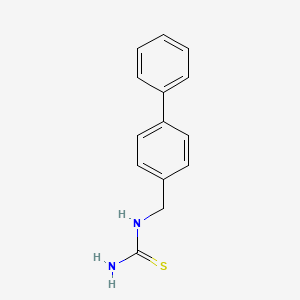
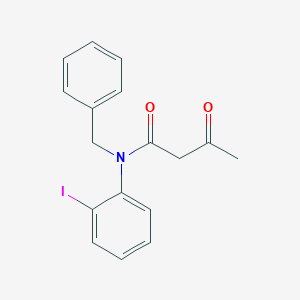
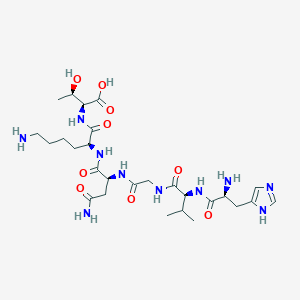
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
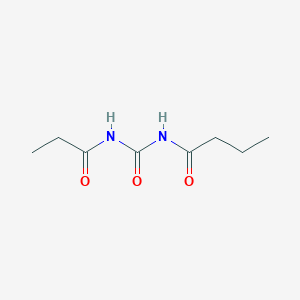
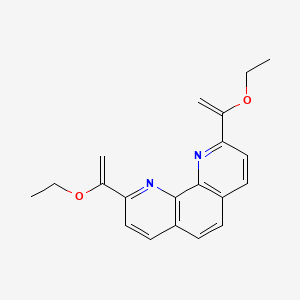
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

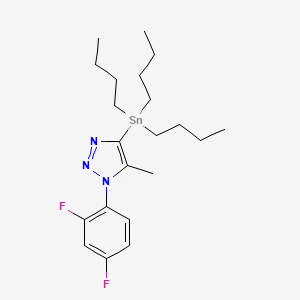
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
